molecular formula C7H4BrFN2 B12973603 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B12973603
M. Wt: 215.02 g/mol
InChI Key: GXXHPFBEHKCPMC-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a fluorine atom at the 4th position on the pyrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of the pyrazolo[1,5-a]pyridine ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine
  • 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
  • 7-Bromo-4-methylpyrazolo[1,5-a]pyridine

Uniqueness

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (bromine and fluorine) can enhance its stability and make it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

7-bromo-4-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H

InChI Key

GXXHPFBEHKCPMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)Br)F

Origin of Product

United States

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